molecular formula C20H22N4O6S B4728159 1-[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide

1-[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide

Cat. No.: B4728159
M. Wt: 446.5 g/mol
InChI Key: NRKYIQUDUXUTFE-UHFFFAOYSA-N
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Description

1-[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 1-[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-nitrobenzenesulfonyl chloride with aniline to form N-(2-nitrophenyl)sulfonylaniline. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other sulfonyl and nitrophenyl derivatives, such as:

  • N-(2-nitrophenyl)sulfonylaniline
  • Piperidine-4-carboxylic acid derivatives
  • Sulfonamide compounds 1-[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide is unique due to the combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c21-20(26)15-10-12-22(13-11-15)19(25)14-23(16-6-2-1-3-7-16)31(29,30)18-9-5-4-8-17(18)24(27)28/h1-9,15H,10-14H2,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKYIQUDUXUTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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